molecular formula C20H17N3OS B239906 N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide

N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide

Cat. No. B239906
M. Wt: 347.4 g/mol
InChI Key: AIDXBLCPVVCOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide, also known as MPTBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTBC is a member of the thioamide family of compounds, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide has been studied for its potential applications in a range of scientific research fields, including cancer research, neurobiology, and infectious diseases. In cancer research, N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders. In infectious diseases, N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide has been shown to inhibit the growth of certain bacteria and viruses.

Mechanism of Action

N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide is thought to exert its biological effects by modulating the activity of certain enzymes and ion channels. Specifically, N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in a range of physiological processes. N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide has also been shown to modulate the activity of certain ion channels, including the TRPM8 channel, which is involved in cold sensation.
Biochemical and Physiological Effects:
N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, modulation of ion channel activity, and inhibition of cancer cell growth. N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide in lab experiments is its relatively low toxicity compared to other thioamide compounds. However, N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide can be difficult to synthesize and purify, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide is not fully understood, which may limit its potential applications in certain research fields.

Future Directions

There are several potential future directions for research on N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide. One area of interest is the development of N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide derivatives with improved biological activity and selectivity. Another area of interest is the elucidation of the exact mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide, which may provide insights into its potential applications in various research fields. Finally, further studies are needed to determine the safety and efficacy of N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide in vivo, which may be a necessary step towards its eventual use in clinical applications.

Synthesis Methods

N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-bromobiphenyl with 2-aminomethylpyridine followed by thioamide formation. Another method involves the reaction of 4-carboxybenzaldehyde with 2-aminomethylpyridine followed by thioamide formation. Both methods involve multiple steps and require careful purification to obtain pure N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide.

properties

Product Name

N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(4-methylpyridin-2-yl)carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C20H17N3OS/c1-14-11-12-21-18(13-14)22-20(25)23-19(24)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H2,21,22,23,24,25)

InChI Key

AIDXBLCPVVCOJI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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